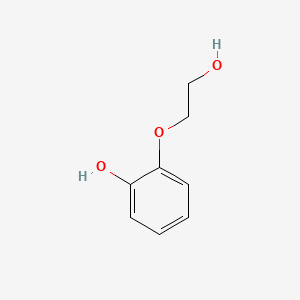

2-(2-Hydroxyethoxy)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCOCUDBDKVWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063607 | |

| Record name | Phenol, 2-(2-hydroxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4792-78-3 | |

| Record name | 2-(2-Hydroxyethoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4792-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-(2-hydroxyethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(2-hydroxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(2-hydroxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-hydroxyethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Hydroxyethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-hydroxyethoxy)phenol, a valuable intermediate in various chemical syntheses. This document details experimental protocols, data presentation in structured tables, and visual workflows to facilitate understanding and replication.

Introduction

This compound, also known as pyrocatechol mono(2-hydroxyethyl) ether, is an organic compound with the chemical formula C₈H₁₀O₃.[1] Its structure, featuring both a phenolic hydroxyl group and a primary alcohol, makes it a versatile building block in the synthesis of more complex molecules, such as macrocyclic lipophilic benzocrown ethers and synthetic carboxylic ionophores.[2] This guide outlines a common and effective method for its synthesis via the Williamson ether synthesis and details the analytical techniques used for its characterization.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the Williamson ether synthesis. This method involves the reaction of a phenoxide with a primary alkyl halide.[3][4] In this case, catechol is deprotonated to form a phenoxide ion, which then undergoes a nucleophilic substitution reaction with 2-chloroethanol.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

Catechol

-

2-Chloroethanol

-

Sodium hydroxide (NaOH)

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide - DMF)

-

Diethyl ether

-

6M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Deprotonation of Catechol: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve catechol (1.0 equivalent) in anhydrous DMF. Cool the solution to 0°C using an ice bath.

-

Carefully add sodium hydroxide (1.0 equivalent) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure the formation of the sodium phenoxide.

-

Alkylation: Add 2-chloroethanol (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution.

-

Acidify the aqueous layer with 6M HCl and extract again with diethyl ether to recover any unreacted catechol.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene-hexane) or by column chromatography on silica gel.[5][6]

Synthesis Workflow

Caption: Williamson ether synthesis workflow for this compound.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed using various analytical techniques, including spectroscopy and determination of physical properties.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₃ | [1] |

| Molecular Weight | 154.16 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 99-100 °C (lit.) | |

| Boiling Point | 128 °C at 0.7 mmHg (lit.) | |

| IUPAC Name | This compound | [1] |

| CAS Number | 4792-78-3 |

Spectroscopic Data

The structural confirmation of this compound is achieved through spectroscopic analysis. The expected spectral data are summarized below.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for ¹H and ¹³C NMR are detailed in Table 2.

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| ~6.9-7.1 (m, 4H) | Aromatic protons |

| ~4.1 (t, 2H) | -O-CH₂-CH₂-OH |

| ~3.9 (t, 2H) | -O-CH₂-CH₂-OH |

| ~5.0 (br s, 1H) | Phenolic -OH |

| ~3.0 (br s, 1H) | Alcoholic -OH |

Note: The chemical shifts of the -OH protons can vary depending on the solvent and concentration.[7]

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are listed in Table 3.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretching (phenolic and alcoholic) |

| 3050-3010 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (aliphatic) |

| 1600, 1500 | C=C stretching (aromatic ring) |

| 1250-1200 | C-O stretching (aryl ether) |

| 1050-1000 | C-O stretching (primary alcohol) |

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The expected mass spectral data are presented in Table 4.

| Technique | m/z | Assignment |

| Electron Ionization (EI) | 154 | Molecular ion [M]⁺ |

| 110 | Fragment corresponding to the loss of -CH₂CH₂OH | |

| 109 | Further fragmentation |

Characterization Workflow

References

- 1. This compound | C8H10O3 | CID 78519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2-羟基乙氧基)苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 2-(2-Hydroxyethoxy)phenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 2-(2-Hydroxyethoxy)phenol. The information presented herein has been compiled from various spectral databases and is intended to assist in the identification, characterization, and quality control of this compound. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available | C-1 (C-OAr) |

| Data Not Available | C-2 (C-OH) |

| Data Not Available | Aromatic CH |

| Data Not Available | Aromatic CH |

| Data Not Available | Aromatic CH |

| Data Not Available | Aromatic CH |

| Data Not Available | O-C H₂-CH₂-OH |

| Data Not Available | O-CH₂-C H₂-OH |

Note: While PubChem indicates the availability of a ¹³C NMR spectrum from Sigma-Aldrich, the specific peak list is not publicly accessible. The table represents the expected carbon environments.[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Broad, ~3400-3200 | Strong | O-H stretch (phenolic and alcoholic, H-bonded) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C ring stretching |

| ~1250 | Strong | Aryl-O stretch (ether) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Note: The IR data is predicted based on the functional groups present in the molecule and general values for phenols and alcohols. PubChem mentions the availability of an ATR-IR spectrum from Aldrich.[1]

Mass Spectrometry (MS)

| m/z | Proposed Fragment |

| 154 | [M]⁺ (Molecular Ion) |

| 110 | [M - C₂H₄O]⁺ or [C₆H₅O-CH₂]⁺ (Base Peak) |

| Other fragments not specified |

Note: The molecular weight of this compound is 154.16 g/mol .[1] PubChem lists a GC-MS analysis where the top peak has an m/z of 110.[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of phenolic compounds like this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is usually presented as percent transmittance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

-

Further dilute the sample as necessary to be within the linear range of the instrument.

Instrumentation and Data Acquisition:

-

System: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector: Split/splitless injector, typically operated in splitless mode for dilute samples.

-

Oven Program: A temperature ramp is used to elute the compound, for example, starting at 50°C and ramping up to 250°C.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range appropriate for the compound and expected fragments (e.g., m/z 40-300).

-

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Logical flow of mass spectrometry analysis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(2-Hydroxyethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Hydroxyethoxy)phenol is an aromatic organic compound of interest in various chemical and pharmaceutical research fields. Structurally, it is characterized by a phenol ring substituted with a 2-hydroxyethoxy group at the ortho position. This unique combination of a phenolic hydroxyl group and an ether-linked aliphatic alcohol imparts specific physical and chemical properties that make it a valuable precursor in the synthesis of more complex molecules, such as macrocyclic crown ethers, and a subject of study for potential biological activities.[1] This guide provides a comprehensive overview of its core properties, supported by experimental protocols and logical diagrams to facilitate its use in a research and development setting.

Chemical Identity

It is essential to precisely identify the compound to ensure the accuracy and reproducibility of experimental work.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Registry Number | 4792-78-3[2] |

| Molecular Formula | C₈H₁₀O₃[2] |

| SMILES | C1=CC=C(C(=C1)O)OCCO[2] |

| InChI | InChI=1S/C8H10O3/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,9-10H,5-6H2[2] |

| InChIKey | AMCOCUDBDKVWRZ-UHFFFAOYSA-N[2] |

| Synonyms | Phenol, 2-(2-hydroxyethoxy)-; o-(Hydroxyethoxy)phenol; 2-(2-hydroxyphenoxy)ethanol; Catechol mono(2-hydroxyethyl) ether; Pyrocatechol mono-(2-hydroxy ethyl)-ether[2][3] |

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value |

| Molecular Weight | 154.16 g/mol [2] |

| Appearance | Colorless solid (in pure form) |

| Melting Point | 99-100 °C[3] |

| Boiling Point | 128 °C at 0.7 mmHg[3] |

| Density | 1.169 g/cm³ (rough estimate)[3] |

| pKa | 9.51 ± 0.30 (Predicted)[3] |

| Vapor Pressure | 0.00049 mmHg at 25°C[3] |

| Refractive Index | 1.4750 (estimate)[3] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.

| Spectroscopic Technique | Key Features and Observations |

| ¹H NMR | Spectra available, typically run in DMSO-d₆. Expected signals include aromatic protons, two distinct methylene (-CH₂-) groups, and two hydroxyl (-OH) protons.[2] |

| ¹³C NMR | Spectra available. Expected signals include carbons of the aromatic ring (some shielded, some deshielded by substituents) and two aliphatic carbons of the ethoxy group.[2] |

| Infrared (IR) Spectroscopy | FTIR spectra available. Characteristic absorptions include a broad O-H stretching band for the hydroxyl groups, C-O stretching for the ether and alcohol functionalities, and C=C stretching for the aromatic ring.[2] |

| Mass Spectrometry (MS) | GC-MS data available. The molecular ion peak [M]⁺ is expected at m/z 154.[2][4] |

Chemical Reactivity and Synthesis

Reactivity Profile

The reactivity of this compound is dictated by its functional groups: the phenol ring, the phenolic hydroxyl group, and the primary alcohol group.

-

Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated by a suitable base (e.g., sodium hydroxide) to form a phenoxide ion. This phenoxide is a potent nucleophile, crucial for reactions like the Williamson ether synthesis.[5]

-

Aromatic Ring: The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution.[5] Therefore, reactions such as halogenation, nitration, and Friedel-Crafts alkylation/acylation are expected to proceed readily, primarily at the positions ortho and para to the hydroxyl group (C4 and C6 positions).

-

Primary Alcohol Group: The terminal hydroxyl group can undergo typical alcohol reactions, such as esterification with carboxylic acids or acylation with acyl halides.

-

Precursor in Synthesis: It serves as a key building block in the synthesis of macrocyclic lipophilic benzocrown ethers.[1]

Synthesis Pathway

A common and logical route for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

References

An In-depth Technical Guide on the Research Applications of 2-(2-Hydroxyethoxy)phenol (CAS 4792-78-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential research applications of 2-(2-Hydroxyethoxy)phenol, a significant metabolite of the widely used expectorant guaifenesin. The document covers its primary role in pharmacological and drug metabolism studies, its potential as a bioactive molecule based on its phenolic structure, and its utility as a precursor in chemical synthesis. Detailed experimental protocols, data tables, and visualizations of relevant pathways and workflows are provided to support further research and development efforts in this area.

Introduction to this compound

This compound, with the Chemical Abstracts Service (CAS) number 4792-78-3, is an aromatic organic compound. Structurally, it is characterized by a phenol ring substituted with a 2-hydroxyethoxy group. This substitution enhances its polarity and potential for biological interactions. Its primary significance in the scientific literature stems from its identification as a major metabolite of the drug guaifenesin. However, its chemical structure also suggests intrinsic biological activities and utility as a building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 4792-78-3 |

| Molecular Formula | C₈H₁₀O₃ |

| Molecular Weight | 154.16 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 99-100 °C |

| Boiling Point | 128 °C at 0.7 mmHg |

| Solubility | Soluble in water and organic solvents |

Role in Pharmacology: A Primary Metabolite of Guaifenesin

The most well-documented research application of this compound is in the context of drug metabolism. It is a product of the hepatic metabolism of guaifenesin, an expectorant found in many over-the-counter cough and cold remedies. Understanding the metabolic fate of guaifenesin is crucial for assessing its efficacy, duration of action, and potential for drug-drug interactions.

Metabolic Pathway of Guaifenesin

Guaifenesin undergoes metabolism in the liver primarily through oxidation and demethylation. One of the key metabolic routes is the O-demethylation of the methoxy group, which results in the formation of this compound. This process is catalyzed by O-demethylase, an enzyme located in liver microsomes. The major metabolites of guaifenesin, including β-(2-methoxyphenoxy)-lactic acid and hydroxy-guaifenesin, are considered inactive and are excreted in the urine.[1][2]

Experimental Protocol: Analysis in Biological Fluids

The quantification of guaifenesin and its metabolites in biological matrices like plasma and urine is essential for pharmacokinetic studies. Below is a representative High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for such an analysis.

Objective: To determine the concentration of guaifenesin and its metabolite, this compound, in human plasma.

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of human plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

-

Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) to precipitate proteins and extract the analytes.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient elution using:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: 0.1% formic acid in acetonitrile.

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for guaifenesin, this compound, and the internal standard.

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against a series of known concentrations.

-

Determine the concentration of the analytes in the plasma samples from the calibration curve.

-

Table 2: Representative Pharmacokinetic Parameters of Guaifenesin in Adults

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | ~0.5 - 1.7 hours |

| Plasma Elimination Half-Life (t½) | ~1 hour |

| Metabolism | Rapid and extensive in the liver |

| Excretion | Primarily renal (urine) |

Note: This data is for the parent drug, guaifenesin. Specific pharmacokinetic data for the this compound metabolite is not widely available.

Potential Biological Activities

As a phenolic compound, this compound is predicted to possess antioxidant and anti-inflammatory properties. These activities are attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom, thereby neutralizing free radicals, and to modulate inflammatory signaling pathways.

Antioxidant Activity

Phenolic compounds are well-known for their capacity to scavenge reactive oxygen species (ROS), which are implicated in cellular damage and various disease pathologies. The antioxidant activity can be assessed using various in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of this compound.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add various concentrations of the test compound.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

-

Table 3: Example Antioxidant Activity (IC₅₀) of Various Phenolic Compounds in the DPPH Assay

| Compound | IC₅₀ (µM) |

| Gallic Acid | ~5-10 |

| Quercetin | ~10-20 |

| Catechin | ~20-40 |

| Ascorbic Acid (Control) | ~25-50 |

Note: These are representative values for common phenolic compounds. The specific IC₅₀ for this compound would need to be determined experimentally.

Anti-inflammatory Activity

Phenolic compounds can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways such as the NF-κB pathway.

Experimental Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

Objective: To assess the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Nitric Oxide Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is used for quantification.

-

-

Cell Viability Assay:

-

Perform a concurrent cell viability assay (e.g., MTT or MTS) to ensure that the observed reduction in NO is not due to cytotoxicity.

-

Application in Chemical Synthesis

This compound serves as a valuable precursor molecule in the synthesis of more complex chemical structures. Its bifunctional nature (a phenolic hydroxyl group and an alcoholic hydroxyl group) allows for a variety of chemical transformations.

Synthesis of Benzocrown Ethers

A notable application is in the preparation of macrocyclic lipophilic benzocrown ethers. These molecules are of interest for their ability to selectively bind and transport ions, making them useful in areas such as ion-selective electrodes, phase-transfer catalysis, and the development of chemical sensors.

General Synthetic Protocol

Objective: To synthesize a benzocrown ether via the Williamson ether synthesis.

Methodology:

-

Reaction Setup:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an appropriate aprotic solvent (e.g., acetonitrile or DMF).

-

Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to deprotonate the hydroxyl groups.

-

-

Cyclization:

-

To the stirred suspension, add a solution of an appropriate oligoethylene glycol ditosylate dropwise over several hours. The choice of the ditosylate determines the size of the resulting crown ether ring.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired benzocrown ether.

-

Conclusion

This compound is a molecule of significant interest in multiple areas of chemical and biomedical research. Its role as a primary metabolite of guaifenesin makes it a crucial analyte in pharmacokinetic and drug metabolism studies. Furthermore, its inherent phenolic structure suggests potential as a bioactive agent with antioxidant and anti-inflammatory properties that warrant further investigation. Finally, its utility as a synthetic precursor, particularly in the synthesis of complex macrocycles like benzocrown ethers, highlights its value in materials science and supramolecular chemistry. This guide provides a foundational framework of the current knowledge and experimental approaches to stimulate and support future research into the applications of this versatile compound.

References

An In-depth Technical Guide to the Initial Studies and Discovery of 2-(2-Hydroxyethoxy)phenol

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a comprehensive overview of the foundational chemistry of 2-(2-Hydroxyethoxy)phenol, including its likely initial synthesis, physicochemical properties, and characterization data, presented in a format suitable for technical experts.

Introduction

This compound, a di-functionalized aromatic compound, holds interest in various chemical and pharmaceutical research areas due to its unique combination of a phenolic hydroxyl group and a primary alcohol function connected by an ether linkage. While a singular, definitive publication marking its initial discovery is not prominent in the historical chemical literature, its synthesis is a logical extension of foundational 19th and early 20th-century organic chemistry principles. The development of the Williamson ether synthesis in 1850 and the subsequent exploration of catechol and ethylene oxide reactions provided the fundamental chemical knowledge for its creation. This guide reconstructs the probable early synthetic routes and initial characterization of this compound based on the historical context of organic synthesis.

Physicochemical and Spectroscopic Data

The initial characterization of a novel compound would have relied on determining its fundamental physical properties and, as technology evolved, its spectroscopic signature. The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₀O₃ |

| Molecular Weight | 154.16 g/mol |

| Melting Point | 99-100 °C |

| Boiling Point | 128 °C at 0.7 mmHg |

| CAS Number | 4792-78-3 |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points |

| Infrared (IR) Spectroscopy | Broad peak ~3400-3200 cm⁻¹ (O-H stretching, alcohol and phenol), ~1220 cm⁻¹ (Aryl-O stretching) |

| ¹H NMR Spectroscopy | Chemical shifts (δ) approx. 6.8-7.0 ppm (aromatic protons), 4.1 ppm (t, -O-CH₂-), 3.9 ppm (t, -CH₂-OH), broad singlets for -OH protons |

| ¹³C NMR Spectroscopy | Chemical shifts (δ) approx. 145-150 ppm (aromatic carbons bonded to oxygen), 115-122 ppm (other aromatic carbons), ~70 ppm (-O-CH₂-), ~61 ppm (-CH₂-OH) |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 154 |

Experimental Protocols: Plausible Initial Syntheses

The most probable early syntheses of this compound would have utilized catechol as a readily available starting material. Two primary methods would have been considered: the Williamson ether synthesis with a halo-alcohol and the direct reaction with ethylene oxide.

This method represents a classic and reliable approach for the formation of the ether linkage.

Experimental Protocol:

-

Preparation of Sodium Catecholate: To a solution of catechol (1.0 equivalent) in a suitable anhydrous solvent such as ethanol, sodium metal (1.0 equivalent) is carefully added in small portions under an inert atmosphere. The reaction is allowed to proceed until the sodium is completely consumed, resulting in the formation of the monosodium salt of catechol.

-

Etherification: 2-Chloroethanol (1.1 equivalents) is added to the solution of sodium catecholate. The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by the precipitation of sodium chloride.

-

Work-up and Isolation: After cooling to room temperature, the precipitated sodium chloride is removed by filtration. The solvent is then removed from the filtrate under reduced pressure. The resulting crude product is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water to remove any unreacted catechol and salts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude this compound is then purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene/hexane).

The direct reaction of phenols with ethylene oxide provides a more atom-economical route.

Experimental Protocol:

-

Catalyst and Reactant Preparation: Catechol (1.0 equivalent) is dissolved in a suitable solvent, and a catalytic amount of a base (e.g., sodium hydroxide or potassium carbonate) is added. The mixture is heated to a moderate temperature (e.g., 80-100 °C) in a pressure-resistant vessel.

-

Ethoxylation: Ethylene oxide (1.0-1.2 equivalents), either as a gas or a cooled liquid, is carefully introduced into the reaction vessel. The reaction is exothermic and requires careful temperature control. The mixture is stirred at the elevated temperature for several hours until the reaction is complete.

-

Neutralization and Work-up: After cooling, the reaction mixture is neutralized with a dilute acid (e.g., hydrochloric acid). The product is then extracted into an organic solvent.

-

Purification: The organic extract is washed with water and brine, dried over an anhydrous salt, and concentrated. The final product is purified by vacuum distillation.

Visualizations of Synthetic Pathways and Workflows

The following diagrams illustrate the chemical logic and experimental processes described above.

Caption: Williamson Ether Synthesis Pathway for this compound.

Caption: Experimental Workflow for Synthesis and Purification.

Conclusion

While the precise moment of the discovery of this compound may not be documented in a single seminal work, its existence is a logical outcome of the systematic development of organic synthesis. The foundational principles of ether synthesis, particularly the Williamson method, provide a clear and plausible pathway for its initial preparation from catechol. The data and protocols presented in this guide offer a reconstructed view of the early studies of this versatile molecule, providing a valuable technical resource for researchers in the chemical and pharmaceutical sciences.

An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of 2-(2-Hydroxyethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction mechanisms and kinetics pertaining to 2-(2-Hydroxyethoxy)phenol, a molecule of interest in various chemical and pharmaceutical applications. Due to a paucity of direct experimental data on this specific compound, this document leverages established principles of organic chemistry and data from analogous phenolic compounds to elucidate its probable synthetic pathways, decomposition routes, and reactivity. The primary focus is on the Williamson ether synthesis for its formation, and potential oxidation and thermal decomposition mechanisms. This guide presents detailed, inferred experimental protocols, summarizes relevant kinetic data from related compounds in structured tables, and utilizes Graphviz diagrams to visually represent reaction pathways and experimental workflows, offering a foundational resource for researchers in the field.

Introduction

This compound, also known as catechol mono(2-hydroxyethyl) ether, is an aromatic compound featuring a catechol ring functionalized with a hydroxyethoxy group. This structure imparts both hydrophilic and lipophilic characteristics, making it a versatile building block in organic synthesis. Its phenolic hydroxyl group and ether linkage are key determinants of its reactivity, participating in a range of chemical transformations. Understanding the mechanisms and kinetics of these reactions is crucial for its application in drug development, polymer chemistry, and as a fine chemical intermediate. This guide aims to provide a detailed theoretical and practical framework for the study of this compound's reactivity.

Synthesis of this compound: The Williamson Ether Synthesis

The most probable and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. In this case, catechol is deprotonated to form a phenoxide, which then attacks an electrophilic ethylene-based reagent.

Reaction Mechanism

The synthesis can be envisioned through two primary pathways, both commencing with the deprotonation of one of the hydroxyl groups of catechol by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic phenoxide.

-

Pathway A: Reaction with 2-Chloroethanol. The catechol phenoxide undergoes a bimolecular nucleophilic substitution (SN2) reaction with 2-chloroethanol. The phenoxide ion attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the ether linkage.

-

Pathway B: Reaction with Ethylene Oxide. The catechol phenoxide attacks one of the carbon atoms of the ethylene oxide ring, leading to the opening of the epoxide. A subsequent protonation step yields the final product. This reaction is typically carried out under basic or acidic conditions.

Factors Influencing the Reaction

Several factors can influence the rate and yield of the Williamson ether synthesis of this compound:

-

Base: The choice of base is critical for the initial deprotonation of catechol. Stronger bases will favor the formation of the phenoxide, increasing the reaction rate.

-

Solvent: Polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the cation of the base without strongly solvating the phenoxide, thus enhancing its nucleophilicity.

-

Temperature: Higher temperatures generally increase the reaction rate but may also lead to side reactions, such as the formation of di-substituted products or polymerization, especially with ethylene oxide.

-

Leaving Group: In the case of reaction with a halo-alcohol, the nature of the leaving group is important. The reactivity order is typically I > Br > Cl.

Experimental Protocols

The following are detailed, inferred protocols for the synthesis of this compound based on standard Williamson ether synthesis procedures.

Protocol 2.3.1: Synthesis from Catechol and 2-Chloroethanol

-

Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve catechol (1.0 eq) in a suitable solvent such as anhydrous N,N-dimethylformamide (DMF).

-

Add a base, such as anhydrous potassium carbonate (1.5 eq), to the solution.

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the potassium salt of catechol.

-

Nucleophilic Substitution: Add 2-chloroethanol (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2.3.2: Synthesis from Catechol and Ethylene Oxide

-

Catalyst Preparation (Base-catalyzed): In a pressure reactor, dissolve catechol (1.0 eq) in a suitable solvent (e.g., water or an alcohol) containing a base such as sodium hydroxide (catalytic amount).

-

Ethoxylation: Introduce a measured amount of ethylene oxide (1.0-1.2 eq) into the sealed reactor.

-

Heat the mixture to a temperature between 120-180°C. The pressure in the reactor will initially increase and then decrease as the ethylene oxide is consumed.[1]

-

Maintain the temperature until the pressure stabilizes, indicating the completion of the reaction.

-

Work-up: Cool the reactor and carefully vent any unreacted ethylene oxide.

-

Neutralize the reaction mixture with a suitable acid (e.g., hydrochloric acid).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the product by distillation or column chromatography.

Kinetics of Synthesis

Table 1: General Kinetic Parameters for Related Phenol Etherification Reactions

| Reaction | Reactants | Catalyst/Conditions | Rate Law (inferred) | Activation Energy (Ea) | Reference |

| Williamson Ether Synthesis | Phenol + Alkyl Halide | Base (e.g., NaOH, K2CO3) | Rate = k[Phenoxide][Alkyl Halide] | Not specified | General Organic Chemistry Principles |

| Ethoxylation of Phenols | Phenol + Ethylene Oxide | Base or Acid catalyst | Rate = k[Phenol][Ethylene Oxide] | Not specified | [1] |

| Synthesis of 2-ethoxyphenol | Catechol + Diethyl sulfate | NaOH in Toluene/water | Not specified | Not specified | [2] |

Reaction Mechanisms and Kinetics of Decomposition

This compound can undergo decomposition through several pathways, primarily thermal degradation and oxidation.

Thermal Decomposition

At elevated temperatures, the ether linkage and the aromatic ring of this compound can undergo cleavage. Based on studies of the pyrolysis of catechol and its derivatives, the following decomposition pathways are plausible.[3][4]

-

Homolytic Cleavage: The C-O bond of the ether linkage can break homolytically to form a phenoxy radical and a hydroxyethyl radical. These radicals can then undergo further reactions, such as hydrogen abstraction or fragmentation.

-

Intramolecular Rearrangement: The molecule could potentially undergo intramolecular rearrangement reactions, leading to the formation of various smaller molecules.

-

Ring Opening: At very high temperatures, the aromatic ring can undergo fragmentation, leading to the formation of smaller unsaturated hydrocarbons and carbon monoxide.[4]

Table 2: Products from Thermal Decomposition of Catechol

| Temperature Range (°C) | Major Products | Reference |

| 250 - 1000 | Phenol, Benzene, Dibenzofuran, Dibenzo-p-dioxin | [3] |

| 700 - 1000 | CO, Acetylene, 1,3-Butadiene, Phenol, Cyclopentadiene, Benzene, Ethylene | [4] |

Oxidation

The phenolic hydroxyl group makes this compound susceptible to oxidation. The oxidation can proceed via different mechanisms depending on the oxidant and reaction conditions.

-

Formation of a Phenoxy Radical: A one-electron oxidation of the phenol yields a phenoxy radical. This radical is resonance-stabilized and can participate in various subsequent reactions, including dimerization or reaction with other molecules.

-

Formation of a Quinone: Further oxidation can lead to the formation of an ortho-quinone derivative. This is a common pathway for the oxidation of catechols.[5]

-

Ring Opening: Under strong oxidizing conditions (e.g., with ozone or Fenton's reagent), the aromatic ring can be cleaved, leading to the formation of smaller carboxylic acids and eventually carbon dioxide and water.

The rate of oxidation is highly dependent on pH, with the deprotonated phenoxide form being much more susceptible to oxidation.[5] Electron-donating groups on the catechol ring generally increase the rate of oxidation.[5]

Table 3: Kinetic Data for the Oxidation of Catechol and Related Compounds

| Reaction | Oxidant | pH | Second-Order Rate Constant (k) | Reference |

| Catechol Oxidation | O₂ | pH-dependent | Not specified (linear Hammett correlation observed) | [5] |

| Catechol Oxidation | [Co₂(O₂)(NH₃)₁₀]⁵⁺ | Acidic | Second-order overall | [6] |

| Electrochemical Oxidation of Catechol | - | Acetonitrile | ECCE(E)C mechanism | [7] |

Visualizing Reaction Pathways and Workflows

Graphviz diagrams are provided below to illustrate the key reaction mechanisms and a general experimental workflow.

Caption: Plausible synthetic routes to this compound via Williamson ether synthesis.

Caption: Potential decomposition pathways for this compound.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has outlined the principal reaction mechanisms and inferred kinetic behavior of this compound. The Williamson ether synthesis stands as the most viable route for its preparation, with reaction conditions that can be optimized to maximize yield and purity. The decomposition of this molecule is likely to proceed through thermal cleavage of the ether bond and oxidation of the phenolic ring, pathways that are common for this class of compounds.

While specific quantitative kinetic data for this compound remains a gap in the current scientific literature, the information compiled herein from analogous systems provides a robust framework for predicting its reactivity. The detailed experimental protocols, structured data tables, and illustrative diagrams serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this and related phenolic compounds. Further experimental studies are warranted to precisely determine the kinetic parameters and to fully elucidate the complex reaction pathways of this compound.

References

- 1. US4855075A - Ethoxylates of alkyl and alkenyl catechols - Google Patents [patents.google.com]

- 2. tdcommons.org [tdcommons.org]

- 3. Mechanisms of product formation from the pyrolytic thermal degradation of catechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Catechol oxidation: considerations in the design of wet adhesive materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of 2-(2-Hydroxyethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-(2-Hydroxyethoxy)phenol (CAS No. 4792-78-3), a key intermediate in the synthesis of various complex molecules, including macrocyclic lipophilic benzocrown ethers.[1][2] Understanding its physicochemical properties is crucial for its effective use in research and development, particularly in drug discovery and material science.

Physicochemical Properties

This compound, also known as o-(Hydroxyethoxy)phenol or Catechol hydroxyethyl ether, is an aromatic compound with the chemical formula C₈H₁₀O₃ and a molecular weight of 154.16 g/mol .[2][3][4][5][6] Its structure features a phenol ring substituted with a hydroxyethoxy group, which influences its solubility and stability.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₃ | [2][3][4][5][6] |

| Molecular Weight | 154.16 g/mol | [3][4] |

| Melting Point | 99-100 °C | [2][3] |

| Boiling Point | 128 °C at 0.7 mmHg | [2][3] |

| Appearance | Crystalline solid | |

| CAS Number | 4792-78-3 | [2][3][4][6] |

Solubility Profile

Table 1: Predicted and Observed Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Moderately Soluble | The presence of two hydroxyl groups and an ether linkage allows for hydrogen bonding with water molecules. |

| Methanol | Soluble | "Like dissolves like" principle; both are polar protic solvents capable of hydrogen bonding. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent that can effectively solvate the compound. |

| Acetone | Soluble | A polar aprotic solvent that can act as a hydrogen bond acceptor. |

| Acetonitrile | Moderately Soluble | A polar aprotic solvent with a lower capacity for hydrogen bonding compared to alcohols and water. |

| Toluene | Sparingly Soluble | A nonpolar aromatic solvent; solubility is expected to be limited due to the polar nature of the solute. |

| Hexane | Insoluble | A nonpolar aliphatic solvent, unlikely to dissolve a polar compound like this compound. |

Stability Profile

The stability of this compound is a key consideration for its storage, handling, and application. Phenolic compounds are generally susceptible to degradation through oxidation, hydrolysis, and photolysis.

Oxidative Stability

Phenolic compounds are prone to oxidation, which can be accelerated by the presence of light, heat, and metal ions. The phenolic hydroxyl group can be oxidized to form quinone-type structures, which may further polymerize. The presence of an antioxidant, such as 8-hydroxyquinoline, can be considered for storage of solutions.

pH-Dependent Stability (Hydrolysis)

The ether linkage in this compound can be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally stable at neutral pH.

-

Acidic Conditions: Under harsh acidic conditions and elevated temperatures, acid-catalyzed cleavage of the ether bond may occur. For the related compound 2-(2-Methoxyethyl)phenol, acid-catalyzed degradation can lead to demethylation to form 2-(2-hydroxyethyl)phenol or cyclization to form 2,3-dihydrobenzofuran.[7] A similar cyclization is a potential degradation pathway for this compound.

-

Alkaline Conditions: At high pH, the phenolic hydroxyl group will be deprotonated, forming a phenoxide ion. This can increase the susceptibility of the aromatic ring to oxidative degradation.

Thermal Stability

Based on its boiling point, this compound is expected to be thermally stable at temperatures typically encountered in pharmaceutical and laboratory settings. However, prolonged exposure to high temperatures may lead to decomposition.

Table 2: Predicted Stability of this compound under Various Conditions

| Condition | Predicted Stability | Potential Degradation Products |

| Acidic (e.g., 0.1N HCl, 80°C) | Moderate | 2,3-Dihydrobenzofuran-2-ol, Catechol, Ethylene Glycol |

| Alkaline (e.g., 0.1N NaOH, 80°C) | Low to Moderate | Quinone-type compounds, Polymerization products |

| Oxidative (e.g., H₂O₂, UV) | Low | Hydroxylated derivatives, Quinones, Ring-opened products (e.g., carboxylic acids) |

| Neutral Aqueous Solution (Room Temp) | High | - |

| Solid State (Protected from light/air) | High | - |

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This method is a standard procedure for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of specific pH) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Centrifuge the suspension to ensure complete separation of the solid and liquid phases.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a colorimetric method like the Folin-Ciocalteu assay.

-

Calculation: The solubility is calculated from the concentration of the compound in the saturated solution.

Stability Study: Forced Degradation

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.

-

Thermal Degradation: Heat the stock solution at a specified temperature (e.g., 80°C).

-

Photodegradation: Expose the stock solution to UV light.

-

-

Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization (for acid and base hydrolysis): Immediately neutralize the withdrawn aliquots to stop the degradation reaction.

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This typically involves a reverse-phase C18 column with a gradient elution of water and acetonitrile, and UV detection at an appropriate wavelength.

-

Data Evaluation: Determine the percentage of the parent compound remaining and identify and quantify the degradation products.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Logical Relationship: Potential Acid-Catalyzed Degradation Pathways

Caption: Potential degradation pathways of this compound under acidic conditions.

Logical Relationship: Potential Oxidative Degradation Pathway

Caption: Generalized pathway for the oxidative degradation of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While quantitative data remains to be fully elucidated in the scientific literature, the provided information on its predicted behavior, along with detailed experimental protocols, offers a robust framework for researchers and professionals working with this compound. Further experimental investigation is encouraged to establish a comprehensive and quantitative profile of its physicochemical properties.

References

- 1. Buy this compound | 4792-78-3 [smolecule.com]

- 2. This compound | 4792-78-3 [chemicalbook.com]

- 3. 2-(2-羟基乙氧基)苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C8H10O3 | CID 78519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C8H10O3) [pubchemlite.lcsb.uni.lu]

- 6. chembk.com [chembk.com]

- 7. benchchem.com [benchchem.com]

A Technical Guide to Quantum Chemical Calculations for 2-(2-Hydroxyethoxy)phenol

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals on the application of quantum chemical calculations to elucidate the molecular properties of 2-(2-Hydroxyethoxy)phenol.

Abstract

Quantum chemical calculations are powerful computational tools for investigating the geometric, electronic, and spectroscopic properties of molecules, offering profound insights into their behavior and reactivity. This whitepaper provides a comprehensive overview of the theoretical background and practical application of these methods to the study of this compound, a catechol derivative of interest in various chemical and pharmaceutical contexts. By detailing the computational protocols and presenting data in a structured format, this guide aims to facilitate a deeper understanding of the molecule's characteristics at a quantum mechanical level.

Introduction

This compound, a derivative of catechol, possesses a molecular structure that suggests potential applications in areas such as polymer chemistry and as a precursor in organic synthesis. The presence of hydroxyl groups and an ether linkage imparts specific electronic and structural features that can be effectively probed using computational methods. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemical research. These methods allow for the accurate prediction of molecular properties, complementing and sometimes guiding experimental work. For professionals in drug development, understanding the conformational landscape, electronic properties, and potential interaction sites of a molecule is crucial for rational drug design.

Computational Methodology (Experimental Protocols)

The following protocols outline the standard computational procedures for a thorough quantum chemical analysis of this compound. These methods are based on well-established practices in computational chemistry, particularly for phenolic compounds.[1]

2.1. Software Selection

A variety of software packages are available for performing quantum chemical calculations. Commonly used programs include Gaussian, ORCA, and GAMESS. The choice of software often depends on user familiarity and available computational resources. The protocols described below are generally applicable across these platforms.

2.2. Molecular Geometry Optimization

The first and most critical step is to determine the molecule's most stable three-dimensional structure.

-

Protocol:

-

The initial structure of this compound is built using a molecular editor and is subjected to a preliminary geometry optimization using a lower-level theory or molecular mechanics force field.

-

The resulting structure is then used as the starting point for a full geometry optimization using Density Functional Theory (DFT).

-

A popular and effective functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

The optimization is performed using a sufficiently large basis set to accurately describe the electronic distribution, such as 6-311+G(d,p). The inclusion of diffuse functions (+) and polarization functions (d,p) is important for molecules with lone pairs and potential hydrogen bonding.

-

The optimization process is continued until the forces on the atoms and the change in energy between successive steps fall below predefined convergence criteria.

-

2.3. Vibrational Frequency Analysis

Following a successful geometry optimization, a frequency calculation is performed at the same level of theory.

-

Protocol:

-

Using the optimized geometry of this compound, a vibrational frequency analysis is carried out using the B3LYP functional and the 6-311+G(d,p) basis set.

-

The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum.

-

The calculated frequencies can be used to predict the molecule's infrared (IR) and Raman spectra. It is standard practice to scale the calculated frequencies by an empirical factor (typically around 0.96-0.98 for B3LYP) to better match experimental data.

-

The vibrational modes are assigned to specific molecular motions, such as O-H stretching, C-H bending, or phenyl ring deformations.[2]

-

2.4. Electronic Properties Calculation

The electronic characteristics of the molecule are determined from the optimized wavefunction.

-

Protocol:

-

A single-point energy calculation is performed on the optimized geometry using the B3LYP/6-311+G(d,p) level of theory.

-

From this calculation, key electronic properties are extracted:

-

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap between them is a crucial indicator of chemical reactivity and stability.[3]

-

Dipole Moment: The magnitude and direction of the molecular dipole moment are calculated, providing insight into the molecule's overall polarity.

-

Mulliken Atomic Charges: The distribution of electron density among the atoms is analyzed through Mulliken population analysis, which assigns partial charges to each atom.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electrostatic potential on the electron density surface. This map is invaluable for identifying regions of positive and negative potential, which correspond to likely sites for electrophilic and nucleophilic attack, respectively.[1]

-

-

Results and Discussion

The following tables summarize the expected quantitative data from the quantum chemical calculations on this compound, based on typical results for catechol and its derivatives.

3.1. Optimized Molecular Geometry

The geometry optimization provides the equilibrium bond lengths, bond angles, and dihedral angles.

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C-C (aromatic) | ~1.39 - 1.41 | |

| C-O (phenol) | ~1.36 | |

| C-O (ether) | ~1.37 | |

| O-H | ~0.97 | |

| Bond Angles (º) | ||

| C-C-C (aromatic) | ~119 - 121 | |

| C-O-H | ~109 | |

| C-O-C (ether) | ~118 | |

| Dihedral Angles (º) | ||

| C-C-O-C (ether linkage) | Varies with conformation |

3.2. Vibrational Analysis

The calculated vibrational frequencies are assigned to characteristic functional group vibrations.

| Frequency (cm⁻¹) | Vibrational Mode Assignment | Intensity |

| ~3500 - 3600 | O-H Stretch (free hydroxyl) | Strong |

| ~3000 - 3100 | C-H Stretch (aromatic) | Medium |

| ~2850 - 2950 | C-H Stretch (aliphatic) | Medium |

| ~1500 - 1600 | C=C Stretch (aromatic ring) | Strong |

| ~1200 - 1300 | C-O Stretch (phenol, ether) | Strong |

| ~1050 - 1150 | C-O Stretch (alcohol) | Strong |

3.3. Electronic Properties

The electronic properties provide insight into the molecule's reactivity and charge distribution.

| Property | Calculated Value |

| Energy of HOMO | ~ -6.0 eV |

| Energy of LUMO | ~ -0.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 5.5 eV |

| Dipole Moment | ~ 2.5 - 3.5 Debye |

| Mulliken Charge on Phenolic O | ~ -0.6 e |

| Mulliken Charge on Hydroxyl H | ~ +0.4 e |

3.4. Molecular Electrostatic Potential (MEP)

The MEP map visually represents the charge distribution. For this compound, the map would show regions of high electron density (negative potential, typically colored red) around the oxygen atoms, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit low electron density (positive potential, colored blue), indicating their acidic nature and availability for hydrogen bonding.[2]

Visualizing Computational Workflows

Diagrams created using the DOT language provide a clear visual representation of the computational processes and the relationships between different calculated properties.

Conclusion

Quantum chemical calculations provide a robust framework for the detailed investigation of this compound at the molecular level. By following the outlined protocols, researchers can obtain reliable data on the molecule's geometry, vibrational spectra, and electronic properties. This information is invaluable for predicting the molecule's behavior in various chemical environments, understanding its reactivity, and guiding the development of new materials and pharmaceutical agents. The synergy between computational and experimental approaches will continue to be a driving force in chemical and materials science.

References

Unraveling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-(2-Hydroxyethoxy)phenol Analogs

Introduction

For researchers and professionals in the fields of materials science and drug development, a profound understanding of the three-dimensional arrangement of atoms within a molecule is paramount. The crystal structure of a compound dictates many of its physical and chemical properties, including solubility, melting point, and bioavailability. This technical guide delves into the crystal structure analysis of phenolic compounds, with a specific focus on providing a framework for understanding "2-(2-Hydroxyethoxy)phenol."

It is important to note that a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals that the crystal structure of "this compound" has not yet been reported. However, the crystal structure of its positional isomer, "4-(2-Hydroxyethoxy)phenol" , has been determined and provides valuable insight into the molecular conformation and intermolecular interactions that can be expected for this class of compounds. This guide will, therefore, utilize the data for "4-(2-Hydroxyethoxy)phenol" as a case study to illustrate the principles of crystal structure analysis. The CCDC number for the crystal structure of "4-(2-Hydroxyethoxy)phenol" is 961857[1].

I. Physicochemical Properties

A summary of the key physicochemical properties of "this compound" is presented below. This data is essential for understanding the compound's general characteristics.

| Property | Value |

| Molecular Formula | C₈H₁₀O₃[2][3][4] |

| Molecular Weight | 154.16 g/mol [2][3][4] |

| CAS Number | 4792-78-3[2][3][4] |

| Melting Point | 99-100 °C[3] |

| Boiling Point | 128 °C at 0.7 mmHg[3] |

| IUPAC Name | This compound[4] |

II. Crystallographic Data of 4-(2-Hydroxyethoxy)phenol

The following tables summarize the crystallographic data obtained from the single-crystal X-ray diffraction analysis of "4-(2-Hydroxyethoxy)phenol". This data provides a quantitative description of the crystal lattice and the arrangement of molecules within it.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₈H₁₀O₃ |

| Formula Weight | 154.16 |

| Temperature | 293(2) K |

| Wavelength | 1.54184 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.323(3) Å |

| b | 8.123(2) Å |

| c | 9.045(3) Å |

| α | 90° |

| β | 98.45(3)° |

| γ | 90° |

| Volume | 750.1(4) ų |

| Z | 4 |

| Calculated Density | 1.364 Mg/m³ |

| Absorption Coefficient | 0.858 mm⁻¹ |

| F(000) | 328 |

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degrees (°) |

| O(1)-C(1) | 1.371(2) | C(2)-C(1)-C(6) | 119.8(2) |

| O(2)-C(4) | 1.378(2) | O(1)-C(1)-C(2) | 121.2(2) |

| O(2)-C(7) | 1.432(2) | O(1)-C(1)-C(6) | 119.0(2) |

| O(3)-C(8) | 1.419(2) | C(3)-C(4)-O(2) | 124.9(2) |

| C(7)-C(8) | 1.498(3) | C(5)-C(4)-O(2) | 115.4(2) |

| C(4)-O(2)-C(7) | 117.9(1) | ||

| O(3)-C(8)-C(7) | 107.8(2) |

Note: Atom numbering may not correspond to IUPAC nomenclature and is based on the crystallographic information file.

III. Experimental Protocols

The determination of a crystal structure is a multi-step process that requires careful execution of several experimental techniques. A generalized workflow is described below.

A. Crystal Growth

High-quality single crystals are a prerequisite for X-ray diffraction analysis. For a compound like "4-(2-Hydroxyethoxy)phenol," which is a solid at room temperature, several crystallization techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture). The solvent is allowed to evaporate slowly and undisturbed over several days to weeks, leading to the formation of single crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a solvent in which the compound is less soluble (the precipitant). Over time, the vapor of the precipitant diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, which decreases the solubility of the compound and promotes the growth of crystals.

B. Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms. The diffractometer directs a beam of monochromatic X-rays at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections. A detector records the position and intensity of these reflections.

-

Data Processing: The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. The unit cell parameters and space group are determined from the diffraction pattern.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure. Computational methods, such as direct methods or Patterson methods, are used to determine the initial positions of the atoms. The atomic positions and their thermal displacement parameters are then refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction data.

IV. Visualizations

The following diagrams illustrate the logical workflow of the experimental process for crystal structure determination.

Caption: Experimental workflow for the determination of a small molecule crystal structure.

Caption: Logical flow of data analysis in X-ray crystallography.

V. Conclusion

While the definitive crystal structure of "this compound" remains to be determined, the analysis of its isomer, "4-(2-Hydroxyethoxy)phenol," provides a robust framework for understanding the likely solid-state conformation and packing of such molecules. The detailed crystallographic data and experimental protocols presented in this guide offer a comprehensive overview for researchers and professionals engaged in the study of small organic molecules. The elucidation of the crystal structure of "this compound" in the future would be a valuable addition to the field, allowing for direct comparison with its isomer and a deeper understanding of the structure-property relationships in this chemical series.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of 2-(2-Hydroxyethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 2-(2-Hydroxyethoxy)phenol. It details a standard experimental protocol, presents a plausible dataset for its thermal decomposition, and discusses the interpretation of the results. This document is intended to serve as a valuable resource for professionals in research and development who are interested in the thermal properties of this compound.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental thermal analysis technique used to measure the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[1] This technique provides valuable insights into the thermal stability, composition, and decomposition kinetics of materials.[1][2] A typical TGA instrument consists of a high-precision balance, a furnace, a sample platform, and a purge gas system.[3] The output of a TGA experiment is a thermogram, which plots the mass of the sample as a function of temperature or time.

The analysis of the thermogram and its derivative (the DTG curve) can reveal:

-

Thermal Stability: The temperature at which the material begins to decompose.[1]

-

Compositional Analysis: The quantification of different components in a material based on their distinct decomposition temperatures.[1][4]

-

Decomposition Kinetics: Information about the rate and mechanism of thermal degradation.[1]

-

Moisture and Volatiles Content: The amount of water or other volatile components can be determined by the mass loss at lower temperatures.[1]